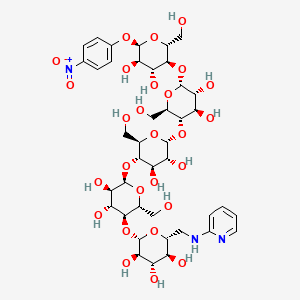

4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside is a complex organic compound that features a nitrophenyl group, a pyridylamino group, and a glucopyranoside moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside typically involves multiple steps, starting with the preparation of the glucopyranoside backboneCommon reagents used in these reactions include sodium hydride, tetrahydrofuran, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside can undergo various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and pyridylamino sites.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups at the nitrophenyl or pyridylamino sites .

Aplicaciones Científicas De Investigación

Enzyme Studies

One of the primary applications of 4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-α-D-penta-(1-4)-glucopyranoside is as a substrate in enzymatic assays. It is particularly useful for studying enzyme-substrate interactions due to the presence of the glucopyranoside moiety, which allows specific binding to carbohydrate-active enzymes.

- Fluorometric Substrate for α-Amylase : The compound is utilized as a fluorescent substrate for α-amylase, facilitating sensitive detection and quantification of enzyme activity through the release of fluorescent products upon hydrolysis .

Chemical Synthesis

The compound serves as a building block in organic synthesis, enabling the production of more complex molecules. Its unique functional groups allow for various chemical transformations, including:

- Oxidation and Reduction Reactions : The nitrophenyl group can be oxidized or reduced under specific conditions, making it versatile for synthetic applications.

- Nucleophilic Substitution Reactions : The compound can participate in substitution reactions at the nitrophenyl and pyridylamino sites, allowing for the introduction of diverse functional groups.

The biological activity of 4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-α-D-penta-(1-4)-glucopyranoside is primarily attributed to its interaction with enzymes involved in carbohydrate metabolism:

- Enzyme Substrate Interaction : The glucopyranoside moiety enhances binding to carbohydrate-active enzymes, facilitating hydrolysis and subsequent product formation.

- Fluorescent Properties : The nitrophenyl group enhances fluorescence upon enzymatic cleavage, making it an effective marker in biochemical assays .

Case Study 1: Enzymatic Activity Measurement

A study demonstrated the use of 4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-α-D-penta-(1-4)-glucopyranoside as a substrate for measuring α-amylase activity in various biological samples. The results indicated that the compound's fluorescent properties allowed for precise quantification of enzyme activity, showcasing its utility in metabolic studies.

Case Study 2: Synthesis of Novel Glycosides

Researchers utilized this compound as a starting material to synthesize novel glycosides with enhanced biological activities. By modifying the pyridylamino group, they were able to create derivatives that exhibited improved binding affinities towards specific enzymes, indicating potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of 4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the glucopyranoside moiety can interact with carbohydrate-binding proteins. The pyridylamino group may enhance the compound’s binding affinity to certain enzymes or receptors.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Nitrophenyl glucopyranoside

- 6’-Deoxy-6’-(2-pyridylamino)-a-D-glucopyranoside

- 4-Nitrophenyl 6’-deoxy-6’-(2-aminopyridyl)-a-D-glucopyranoside

Uniqueness

4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside is unique due to the combination of its nitrophenyl, pyridylamino, and glucopyranoside groups. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from similar compounds.

Actividad Biológica

4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside (commonly referred to as 4-NP-6'-D-PG) is a complex organic compound notable for its unique structure, which combines a nitrophenyl group, a pyridylamino group, and a glucopyranoside moiety. This compound has garnered attention in biochemical research due to its potential applications as a substrate for various enzymes, particularly in studies related to carbohydrate metabolism and enzyme kinetics.

- CAS Number : 100111-14-6

- Molecular Formula : C₄₁H₅₉N₃O₂₇

- Molecular Weight : 1025.91 g/mol

- Structure : The compound features a glucopyranoside backbone with specific functional groups that influence its reactivity and biological interactions.

Biological Activity

4-NP-6'-D-PG exhibits significant biological activity, primarily as a substrate in enzymatic assays. Its most notable application is as a fluorometric substrate for α-amylase , an enzyme crucial for carbohydrate digestion. The interaction between 4-NP-6'-D-PG and α-amylase results in the release of fluorescent products, enabling sensitive detection and quantification of enzyme activity.

The biological activity of 4-NP-6'-D-PG can be attributed to:

- Enzyme Substrate Interaction : The glucopyranoside moiety allows for specific binding to carbohydrate-active enzymes, facilitating hydrolysis.

- Fluorescent Properties : The nitrophenyl group enhances the compound's fluorescence upon enzymatic cleavage, making it an effective marker in biochemical assays.

Enzymatic Assays

Research has demonstrated that 4-NP-6'-D-PG is a robust substrate for various glycosidases, including:

- α-Amylase : Exhibits high specificity and sensitivity in detecting enzyme activity.

- β-Glycosidase : Used as a fluorescent substrate, allowing for the study of enzyme kinetics and inhibition mechanisms.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Molecular Weight | Application |

|---|---|---|---|

| 4-Nitrophenyl Glucoside | 100111-14-6 | 1025.91 g/mol | Substrate for α-amylase |

| 6'-Deoxy-6'-(2-pyridylamino)-a-D-glucopyranoside | N/A | N/A | Potential enzyme substrate |

| 4-Nitrophenyl β-D-glucopyranoside | N/A | N/A | Fluorescent substrate |

Case Studies

- Enzyme Kinetics Study : A study conducted on the kinetics of α-amylase using 4-NP-6'-D-PG showed that the compound provided reliable data for determining enzyme activity under varying conditions. The results indicated a Michaelis-Menten type kinetic profile, confirming its utility in enzymatic assays.

- Inhibition Studies : Research involving competitive inhibitors of α-amylase demonstrated that the presence of 4-NP-6'-D-PG could effectively differentiate between competitive and non-competitive inhibition mechanisms based on changes in fluorescence intensity.

Propiedades

Número CAS |

100111-14-6 |

|---|---|

Fórmula molecular |

C41H59N3O27 |

Peso molecular |

1025.9 g/mol |

Nombre IUPAC |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2,4,5-trihydroxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-[2-(pyridin-2-ylamino)ethyl]oxane-3,4,5-triol |

InChI |

InChI=1S/C41H59N3O27/c45-11-17-32(23(50)28(55)37(64-17)62-15-6-4-14(5-7-15)44(60)61)68-39-29(56)24(51)34(19(13-47)65-39)69-41-31(58)26(53)35(36(59)71-41)70-40-30(57)25(52)33(18(12-46)66-40)67-38-27(54)22(49)21(48)16(63-38)8-10-43-20-3-1-2-9-42-20/h1-7,9,16-19,21-41,45-59H,8,10-13H2,(H,42,43)/t16-,17-,18-,19-,21-,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34-,35?,36+,37+,38-,39-,40-,41+/m1/s1 |

Clave InChI |

YOUHTYWPJOTHQP-PAHKVOLVSA-N |

SMILES |

C1=CC=NC(=C1)NCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)CO)CO)O)O)O |

SMILES isomérico |

C1=CC=NC(=C1)NCC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)OC4[C@@H]([C@H]([C@H](O[C@@H]4O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)O)O)CO)O)O)O |

SMILES canónico |

C1=CC=NC(=C1)NCCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(C(C(OC4O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)O)O)CO)O)O)O |

Sinónimos |

4-nitrophenyl-O-6-deoxy-6-((2-pyridyl)amino)-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-alpha-D-glucopyranoside FG5P |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.